molecular formula C9H7ClN2O2 B11891151 5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11891151
M. Wt: 210.62 g/mol
InChI Key: GNMURHVWUZYBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7ClN2O2. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate, followed by cyclization with acetic anhydride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit PI3K δ, which is involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)7-4-6(10)2-3-12(7)11-5/h2-4H,1H3,(H,13,14)

InChI Key

GNMURHVWUZYBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=CC2=C1C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.